molecular formula C20H17N3O4S B2863624 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide CAS No. 1396771-62-2

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2863624
CAS No.: 1396771-62-2
M. Wt: 395.43
InChI Key: MSRBSPOKBDXNAL-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-11-21-15-7-14(3-5-18(15)28-11)22-19(24)13-8-23(9-13)20(25)12-2-4-16-17(6-12)27-10-26-16/h2-7,13H,8-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBSPOKBDXNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be depicted as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, combined with a thiazole and azetidine framework that may enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer effects. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), HCT116 (colon), and MCF-7 (breast).
  • IC50 Values : The synthesized compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against these cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Table 1: Cytotoxicity Results of Related Compounds

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56
Compound AHepG22.38
Compound AHCT1161.54
Compound AMCF-74.52

The anticancer mechanisms of compounds related to This compound involve:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Assessment using annexin V-FITC indicated that these compounds promote apoptosis in cancer cells through modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Antidiabetic Potential

In addition to anticancer properties, some derivatives have shown promise in antidiabetic applications. For example, a related compound was evaluated for its ability to inhibit α-amylase:

  • IC50 Value : The compound displayed an IC50 value of 0.68 µM against α-amylase, indicating strong potential for managing blood glucose levels .

Case Studies

Several studies have investigated the biological activities of compounds similar to This compound :

  • Study on Cytotoxicity : A study reported that synthesized benzo[d][1,3]dioxole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • In Vivo Studies : In vivo experiments using diabetic mice showed that certain derivatives significantly reduced blood glucose levels after administration .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the azetidine ring and substitution patterns on aromatic moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar solvents (e.g., 7:3 hexane/ethyl acetate) .

How does the presence of the benzo[d][1,3]dioxole and 2-methylbenzo[d]thiazole moieties influence the compound's solubility and bioavailability in preclinical models?

Advanced Research Question

  • Solubility : The benzo[d][1,3]dioxole group enhances lipophilicity (logP ~3.5), reducing aqueous solubility. Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve formulation .
  • Bioavailability : The 2-methylbenzo[d]thiazole moiety may increase plasma protein binding (~90%), reducing free drug concentration. Pharmacokinetic studies in rodents recommend staggered dosing to mitigate first-pass metabolism .

What strategies are recommended for resolving contradictory bioactivity data observed in different cell lines or animal models for this compound?

Advanced Research Question

  • Dose-response standardization : Use Hill slope analysis to compare EC₅₀ values across models (e.g., MCF-7 vs. HepG2 cells) .
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may explain species-specific activity .
  • Target engagement assays : Fluorescence polarization or SPR assays validate direct binding to purported targets (e.g., kinase inhibitors) .

What in vitro and in vivo models are best suited for evaluating the anticancer potential of this compound?

Advanced Research Question

  • In vitro :
    • Apoptosis assays : Annexin V/PI staining in leukemia (e.g., K562) and solid tumor lines (e.g., A549) .
    • Cell cycle analysis : Flow cytometry to detect G2/M arrest, a hallmark of tubulin-targeting agents .
  • In vivo :
    • Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) in nude mice, with tumor volume measured via caliper .
    • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in BALB/c mice .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for this compound's biological activity?

Advanced Research Question

  • Systematic substitutions : Replace the azetidine-3-carboxamide with pyrrolidine or piperidine analogs to assess ring size effects on potency .
  • Bioisosteric replacements : Swap the benzo[d][1,3]dioxole with a methoxybenzene or naphthalene group to evaluate π-π stacking interactions .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds with residues like Asp86 in EGFR .

What are the common synthetic impurities or degradation products formed during the preparation of this compound, and how can they be identified and mitigated?

Advanced Research Question

  • Impurities :
    • Hydrolysis byproducts : Azetidine ring-opening under acidic conditions, detected via HPLC-MS .
    • Oxidative degradation : Thiazole sulfur oxidation to sulfoxide, minimized by inert atmosphere storage .
  • Mitigation :
    • Stability studies : Accelerated degradation tests (40°C/75% RH) with UPLC monitoring .
    • Crystallization optimization : Use anti-solvents (e.g., water) to precipitate impurities during final purification .

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